(2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile
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Overview
Description
(Z)-4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a carbohydrazonoyl cyanide group, and two aromatic rings with methoxy and methyl substituents
Preparation Methods
The synthesis of (Z)-4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole ring through cyclization reactions, followed by the introduction of the carbohydrazonoyl cyanide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the aromatic rings can be oxidized to form corresponding quinones.
Reduction: The carbohydrazonoyl cyanide group can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Z)-4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar compounds to (Z)-4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide include other thiazole derivatives and carbohydrazonoyl cyanide compounds. What sets this compound apart is the specific arrangement of functional groups, which can influence its reactivity and potential applications. For example, compounds with different substituents on the aromatic rings or variations in the thiazole ring structure may exhibit different chemical and biological properties.
Properties
Molecular Formula |
C21H20N4O2S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
(2E)-4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C21H20N4O2S/c1-13-5-7-16(14(2)9-13)24-25-17(11-22)21-23-18(12-28-21)15-6-8-19(26-3)20(10-15)27-4/h5-10,12,24H,1-4H3/b25-17+ |
InChI Key |
VXINRKUPFGWNJA-KOEQRZSOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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